molecular formula C18H20N6O2S B2938055 (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1904196-13-9

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B2938055
CAS RN: 1904196-13-9
M. Wt: 384.46
InChI Key: RYFRMWYONKDFEA-UHFFFAOYSA-N
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Description

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H20N6O2S and its molecular weight is 384.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research on structurally related compounds demonstrates significant antimicrobial properties. For instance, compounds incorporating thiazole and pyrazole moieties have been synthesized and screened for their antibacterial activities, suggesting potential applications in addressing bacterial infections (Landage, Thube, & Karale, 2019). Similarly, another study synthesized derivatives bearing thiadiazole and triazolone structures, exhibiting notable antimicrobial activity, highlighting the therapeutic potential of such compounds in combating microbial pathogens (Sah, Bidawat, Seth, & Gharu, 2014).

Anticancer Applications

Compounds featuring triazole and thiadiazole scaffolds have been investigated for their anticancer activities. A notable example includes novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which displayed promising anticancer efficacy against human glioblastoma and breast cancer cell lines, underscoring the potential of such chemical entities in oncological research and therapy (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Anti-inflammatory Applications

Research into compounds with azetidine and thiadiazole components has also indicated anti-inflammatory potential. For example, a study on novel newly synthesized 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles revealed moderate anti-inflammatory activity, suggesting the therapeutic value of these compounds in managing inflammation-related disorders (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be enzymes such as α-amylase and α-glucosidase . These enzymes play a vital role in the metabolism of carbohydrates, leading to the breakdown of complex polysaccharides into glucose .

Mode of Action

The compound interacts with its targets by inhibiting their activity. The 1,2,3-triazole moiety in the compound is known to exhibit myriad biological activities, including the inhibition of enzymes like α-amylase and α-glucosidase . This inhibition disrupts the normal metabolic processes of carbohydrates, affecting the breakdown of complex polysaccharides into glucose .

Biochemical Pathways

The inhibition of α-amylase and α-glucosidase affects the carbohydrate metabolism pathway. Under normal circumstances, these enzymes break down complex polysaccharides into glucose. The inhibition of these enzymes by the compound disrupts this process, potentially leading to a decrease in glucose production .

Pharmacokinetics

Triazole compounds are known to bind readily with a variety of enzymes and receptors in the biological system , suggesting good absorption and distribution. The metabolism and excretion of this compound would depend on its specific chemical structure and the organism’s metabolic pathways.

Result of Action

The primary result of the compound’s action is the inhibition of α-amylase and α-glucosidase, leading to a disruption in the normal metabolism of carbohydrates. This could potentially lead to a decrease in glucose production . Given the role of glucose as a primary energy source for cells, this could have significant effects at the molecular and cellular levels.

properties

IUPAC Name

[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(4-propylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-2-6-16-17(27-22-20-16)18(25)23-10-14(11-23)24-9-13(19-21-24)12-26-15-7-4-3-5-8-15/h3-5,7-9,14H,2,6,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFRMWYONKDFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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